molecular formula C9H10N2O B13122401 1,5-Dimethyl-1H-indazol-6-ol

1,5-Dimethyl-1H-indazol-6-ol

Cat. No.: B13122401
M. Wt: 162.19 g/mol
InChI Key: JIHZWXASMYKBLB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with two methyl groups attached at positions 1 and 5, and a hydroxyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-indazol-6-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core structure . Another method includes the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

1,5-Dimethyl-1H-indazol-6-ol can be compared with other indazole derivatives, such as:

    1H-Indazole: The parent compound with no substituents.

    2H-Indazole: A tautomeric form with different stability and reactivity.

    1-Methyl-1H-indazole: A derivative with a single methyl group at position 1.

    5-Methyl-1H-indazole: A derivative with a single methyl group at position 5.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical properties .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,5-dimethylindazol-6-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-7-5-10-11(2)8(7)4-9(6)12/h3-5,12H,1-2H3

InChI Key

JIHZWXASMYKBLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)N(N=C2)C

Origin of Product

United States

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